An In-depth Technical Guide to the Chemical Properties and Applications of H-Glu-Glu-Glu-OH
An In-depth Technical Guide to the Chemical Properties and Applications of H-Glu-Glu-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of the tripeptide H-Glu-Glu-Glu-OH, also known as triglutamic acid. This document is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.
Introduction: The Significance of Oligo-Glutamic Acids
H-Glu-Glu-Glu-OH is a short peptide composed of three L-glutamic acid residues linked by peptide bonds. As an oligo-glutamic acid, it occupies a unique chemical space between the single amino acid and the high-molecular-weight polymer, polyglutamic acid (PGA). Its structure, featuring multiple carboxylic acid moieties, imparts distinct physicochemical properties that are of significant interest in various scientific and therapeutic contexts. Glutamic acid and its polymers are generally recognized for their biocompatibility and biodegradability, making them attractive candidates for biomedical applications.[1] Tri-glutamic acid, in particular, can serve as a model compound for studying the properties of PGA and as a functional molecule in its own right, for instance, in enhancing the release of vasodilatory substances.[2]
Physicochemical Properties of H-Glu-Glu-Glu-OH
The chemical behavior of H-Glu-Glu-Glu-OH is dominated by the presence of one N-terminal α-amino group, one C-terminal α-carboxyl group, and three side-chain γ-carboxyl groups. This poly-anionic nature at physiological pH dictates its solubility, charge, and interaction with other molecules.
Acid-Base Properties: pKa Values and Isoelectric Point
-
α-Carboxyl Group (C-terminus): The pKa is expected to be slightly higher than that of a single glutamic acid (pKa ≈ 2.19) due to the reduced inductive effect of the N-terminal amino group. A reasonable estimate is ~3.5 .
-
γ-Carboxyl Groups (Side Chains): The pKa of the side chain carboxyl groups of glutamic acid is approximately 4.25. In the tripeptide, these groups will influence each other electrostatically, leading to a slight increase in the pKa of the subsequent carboxyl groups as the molecule becomes more negatively charged. We can estimate these to be around 4.3, 4.4, and 4.5 .
-
α-Amino Group (N-terminus): The pKa of the N-terminal amino group is expected to be slightly lower than that of a single glutamic acid (pKa ≈ 9.67) due to the electron-withdrawing effect of the adjacent peptide bond. A reasonable estimate is ~8.0 .
The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For H-Glu-Glu-Glu-OH, this will occur at a very low pH where the number of protonated carboxyl groups balances the protonated amino group. The pI can be calculated by averaging the pKa values of the two most acidic groups.[4][5]
pI ≈ (pKaα-COOH + pKaγ-COOH1) / 2 ≈ (3.5 + 4.3) / 2 = 3.9
At a pH above its pI, H-Glu-Glu-Glu-OH will carry a net negative charge.
Solubility
The solubility of H-Glu-Glu-Glu-OH is highly dependent on pH.
-
In Water: Due to the presence of multiple charged carboxylate groups at neutral pH, the tripeptide is expected to be highly soluble in water. At its isoelectric point (around pH 3.9), its solubility will be at a minimum due to the formation of a neutral zwitterion with strong intermolecular interactions.
-
In Organic Solvents: The solubility in non-polar organic solvents is expected to be very low. In polar aprotic solvents like DMSO and DMF, it may exhibit some solubility, particularly if the carboxyl groups are protonated.
Stability
The stability of H-Glu-Glu-Glu-OH is a critical consideration for its synthesis, storage, and application.
-
Peptide Bond Hydrolysis: Peptide bonds are generally stable at neutral pH but can be hydrolyzed under strongly acidic or basic conditions, and at elevated temperatures. The presence of a free α-amino group in glutamic acid-linked peptides can render them labile due to neighboring group participation in hydrolysis.[6][7]
-
Pyroglutamate Formation: The N-terminal glutamic acid residue can undergo intramolecular cyclization to form pyroglutamic acid, particularly under acidic conditions or upon heating. This is a common degradation pathway for glutamine- and glutamic acid-containing peptides.[8]
-
Storage: For long-term stability, H-Glu-Glu-Glu-OH should be stored as a lyophilized powder at -20°C or below.[9] Solutions should be prepared fresh and, if necessary, stored in aliquots at low temperatures to minimize degradation.
The following table summarizes the key physicochemical properties of H-Glu-Glu-Glu-OH.
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C₁₅H₂₁N₃O₁₀ | Calculated |
| Molecular Weight | 407.34 g/mol | Calculated |
| Appearance | White to off-white solid | [10] |
| pKa (α-COOH) | ~3.5 | Estimated |
| pKa (γ-COOH) | ~4.3, ~4.4, ~4.5 | Estimated |
| pKa (α-NH₃⁺) | ~8.0 | Estimated[3] |
| Isoelectric Point (pI) | ~3.9 | Calculated[4][5] |
| Solubility | High in water at neutral and basic pH; low at pI. Low in non-polar organic solvents. | Inferred from structure |
| Stability | Susceptible to peptide bond hydrolysis and pyroglutamate formation. | [6][7][8] |
Synthesis and Purification of H-Glu-Glu-Glu-OH
The synthesis of H-Glu-Glu-Glu-OH is typically achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for the stepwise assembly of amino acids on a solid support.[11]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical SPPS workflow for the synthesis of H-Glu-Glu-Glu-OH.
Caption: Solid-Phase Peptide Synthesis of H-Glu-Glu-Glu-OH.
Experimental Protocol: Solid-Phase Synthesis of H-Glu-Glu-Glu-OH
-
Resin Preparation: Start with a Wang resin, which is suitable for the synthesis of peptides with a C-terminal carboxylic acid.
-
First Amino Acid Coupling: Attach the first Fmoc-L-Glu(OtBu)-OH to the resin. The tert-butyl (OtBu) group protects the side-chain carboxyl group.
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus using a solution of piperidine in dimethylformamide (DMF).
-
Second Amino Acid Coupling: Couple the second Fmoc-L-Glu(OtBu)-OH to the deprotected N-terminus of the resin-bound amino acid using a coupling agent such as HBTU or HATU.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the third glutamic acid residue.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain tert-butyl protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).[6]
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain a white powder.
Purification by High-Performance Liquid Chromatography (HPLC)
Due to the highly polar and acidic nature of H-Glu-Glu-Glu-OH, reversed-phase HPLC (RP-HPLC) with an appropriate ion-pairing agent is the method of choice for purification.[7][12]
Experimental Protocol: HPLC Purification of H-Glu-Glu-Glu-OH
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the peptide. The exact gradient will need to be optimized.
-
Detection: UV detection at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and pool the pure fractions for lyophilization.
Characterization of H-Glu-Glu-Glu-OH
Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the peptide. The expected monoisotopic mass of H-Glu-Glu-Glu-OH (C₁₅H₂₁N₃O₁₀) is 407.1230 g/mol . It is important to be aware that in-source cyclization of the N-terminal glutamic acid to pyroglutamic acid can be an artifact in mass spectrometry analysis.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the peptide.
-
¹H NMR: The spectrum will show characteristic signals for the α-protons, β-protons, and γ-protons of the three glutamic acid residues. The chemical shifts of the α-protons will be in the range of 4.0-4.5 ppm. The signals for the side-chain protons will be more complex and may overlap.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the peptide bonds and the carboxyl groups, as well as for the α, β, and γ carbons of the glutamic acid residues.
The following diagram illustrates the expected proton environments in H-Glu-Glu-Glu-OH.
Caption: Proton environments in H-Glu-Glu-Glu-OH.
Applications in Research and Drug Development
The unique properties of H-Glu-Glu-Glu-OH and other oligo-glutamic acids make them valuable in several areas of research and development.
Drug Delivery and Formulation
Polyglutamic acid is extensively studied as a biodegradable and biocompatible polymer for drug delivery systems.[1][11][13] H-Glu-Glu-Glu-OH can be used as a component in the design of drug conjugates and delivery vehicles. Its multiple carboxyl groups provide sites for drug attachment, and its hydrophilic nature can improve the solubility of hydrophobic drugs. Glutamic acid conjugates have been shown to increase the efficacy and reduce the toxicity of anticancer drugs.[1]
Biological Activity
Short glutamic acid peptides have been shown to possess biological activity. For instance, H-Glu-Glu-Glu-OH has been reported to increase the release of vasodilatory substances like prostacyclin (PGI₂) and nitric oxide (NO), suggesting potential applications in cardiovascular research.[2] Furthermore, derivatives of glutamic acid are being investigated for their potential as anticancer agents.[14]
Model System for Biophysical Studies
H-Glu-Glu-Glu-OH can serve as a well-defined model system for studying the conformational properties and intermolecular interactions of short, acidic peptides. Understanding the behavior of such oligomers provides insights into the properties of larger poly-anionic biomolecules.
Conclusion
H-Glu-Glu-Glu-OH is a tripeptide with a rich chemical character defined by its multiple carboxylic acid functionalities. Its properties, including its pH-dependent charge and solubility, as well as its potential for biological activity, make it a molecule of significant interest to researchers in chemistry, biology, and medicine. A thorough understanding of its synthesis, purification, and characterization is essential for its effective utilization in scientific and therapeutic applications. This guide provides a foundational understanding of these aspects to aid researchers in their exploration of this versatile molecule.
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